molecular formula C14H14BrNO3 B5080467 Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5080467
M. Wt: 324.17 g/mol
InChI Key: GJFTWNZUYLMWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a 3-bromophenyl substituent at position 4, a methyl group at position 2, and a methyl ester at position 2. Its molecular formula is C₁₅H₁₆BrNO₃, with a molecular weight of 338.21 g/mol (calculated based on analogous ethyl ester data in ).

Properties

IUPAC Name

methyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-8-13(14(18)19-2)11(7-12(17)16-8)9-4-3-5-10(15)6-9/h3-6,11H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFTWNZUYLMWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Cyclization: Formation of the tetrahydropyridine ring through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the tetrahydropyridine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations at Position 4

Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
  • Structure : Differs only in the ester group (ethyl vs. methyl).
  • Properties : Molecular weight = 338.21 g/mol (same bromophenyl group but higher ester mass) .
  • Applications: Commercially available (Santa Cruz Biotechnology) for research .
Methyl (S)-4-(4-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structure : 4-fluorophenyl substituent instead of 3-bromophenyl.
  • Synthesis : Produced via enantioselective desymmetrization with phase-transfer catalysts, achieving high enantiomeric excess (94% ee) .
Methyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structure : Additional methoxycarbonyl group at the para position of the phenyl ring.
  • Properties : Molecular weight = 303.31 g/mol; the electron-withdrawing methoxycarbonyl group may reduce nucleophilicity at the phenyl ring .

Substituent Variations at Position 6

Methyl 4-aryl-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates
  • Structure : Replacement of the 6-oxo group with 6-thioxo.
  • For example, 5f (4-methoxycarbonylphenyl substituent) has a melting point of 139–141°C and yields up to 92% under microwave irradiation .
  • Applications : Useful intermediates for heterocyclic drug synthesis .

Variations in Aromatic Substituents

Ethyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structure : Dichlorophenyl substituent introduces stronger electron-withdrawing effects and steric hindrance.
  • Commercial Availability : Supplied by four manufacturers, indicating industrial relevance .
Methyl (S)-5-(4-(dimethylamino)phenyl)-6-oxo-2-phenyl-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structure: Dimethylamino group enhances electron-donating properties, while the tosyl group adds steric bulk.
  • Synthesis : Uses (−)-tetramisole for enantioselectivity, achieving 94% ee .

Multi-Component Reactions

  • Example : 1,4-Phenylene-bis-pyridines synthesized from terephthalaldehyde, ethyl acetoacetate, and ammonium acetate under microwave irradiation .

Enantioselective Catalysis

  • Example : Desymmetrization strategies using phase-transfer catalysts (e.g., cinchona alkaloids) to produce enantiopure tetrahydropyridines .

Physicochemical and Spectroscopic Properties

Melting Points and Spectral Data

Compound Melting Point (°C) Key Spectral Features (NMR, IR) Reference
Methyl (S)-5-(4-(dimethylamino)phenyl)-...-3-carboxylate 164–166 IR: C=O (1720 cm⁻¹), ¹H NMR: δ 2.44 (s, CH₃)
Methyl 4-[4-(methoxycarbonyl)phenyl]-...-3-carboxylate 139–141 ¹H NMR: δ 2.76 (d, J = 16.5 Hz)

Biological Activity

Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrahydropyridine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H16BrN2O3
  • Molecular Weight : 338.21 g/mol
  • CAS Number : 338960-00-2

Mechanisms of Biological Activity

Tetrahydropyridines have been shown to exhibit various biological activities, including:

  • Anticancer Activity : Compounds in this class often demonstrate cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups (EWGs), such as bromine in this specific compound, enhances its anticancer properties.
  • Antimicrobial Effects : Some studies suggest that tetrahydropyridine derivatives possess antibacterial and antifungal activities.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The findings indicate significant potency:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)0.48
HCT116 (Colon Cancer)0.78
U937 (Leukemia)1.54

The IC50 values suggest that this compound is more potent than traditional chemotherapeutics like doxorubicin in certain contexts.

The mechanism underlying the anticancer activity includes:

  • Induction of Apoptosis : Flow cytometry assays have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspases and upregulation of p53 expression levels.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that this compound may exhibit antimicrobial activity. Specific tests against bacterial strains have shown promising results, although further research is needed to quantify these effects.

Case Studies

  • Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that the compound induced significant cell cycle arrest at the G1 phase and activated apoptotic pathways. The study reported an IC50 value of 0.48 µM, indicating high efficacy compared to reference compounds like Tamoxifen .
  • Antimicrobial Testing : In a separate investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including condensation and cyclization. For example, trichlorotriazine-mediated coupling reactions (e.g., with substituted phenols) under reflux conditions can introduce the bromophenyl group . Optimization may include adjusting catalyst loading (e.g., Lewis acids), solvent choice (e.g., DMF or THF), and temperature gradients to enhance yield (60–85%) and purity. Green chemistry approaches, such as solvent-free reactions, are also viable .

Q. How is structural characterization performed for this compound?

Key methods include:

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, the ester carbonyl (δ ~165–170 ppm) and bromophenyl aromatic protons (δ ~7.2–7.8 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) stretches .
  • Melting Point Analysis : Compare observed values (e.g., 152–159°C) with literature to confirm purity .

Q. What safety protocols are critical during handling?

Refer to Safety Data Sheets (SDS): Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. First aid for exposure includes rinsing with water and immediate medical consultation .

Advanced Research Questions

Q. How can enantioselectivity be achieved in derivatives of this compound?

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived ligands) or chiral stationary phases in HPLC for resolution. Evidence from analogous compounds shows >90% enantiomeric excess (ee) using column chromatography with cellulose-based chiral phases .

Q. What mechanistic insights explain the cyclization step in synthesis?

Cyclization likely proceeds via a Michael addition or enamine intermediate. Kinetic studies (e.g., monitoring by FT-IR or LC-MS) and isotopic labeling (e.g., 13C-tracing at the carbonyl group) can elucidate pathways. Computational models (DFT) further predict transition states .

Q. How do substituents (e.g., bromine vs. methoxy groups) affect reactivity?

The electron-withdrawing bromine group stabilizes intermediates via resonance, altering reaction rates compared to electron-donating substituents. Compare Hammett σ values (σ_Br = +0.39 vs. σ_OMe = -0.27) to quantify electronic effects .

Q. How should researchers resolve contradictions in spectral data across batches?

  • NMR discrepancies : Use 2D techniques (HSQC, COSY) to confirm assignments.
  • Purity issues : Recrystallize in ethanol/water mixtures or employ preparative HPLC .
  • Batch variability : Standardize reaction conditions (e.g., stoichiometry, drying agents) .

Methodological Tables

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Condensation3-Bromobenzaldehyde, urea, HCl65–75
CyclizationReflux (THF, 80°C, 12h)70–85
PurificationColumn chromatography (SiO₂, EtOAc/hexane)90+ purity

Table 2: Spectroscopic Benchmarks

TechniqueKey SignalsReference
1H NMRδ 2.35 (CH3), δ 7.4–7.6 (Br-Ph)
13C NMRδ 169.2 (ester C=O), δ 195.5 (ketone)
IR1745 cm⁻¹ (C=O ester)

Critical Analysis of Contradictions

  • Variable Melting Points : Differences may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
  • Divergent NMR Shifts : Deuterated solvent effects (e.g., DMSO-d6 vs. CDCl3) and concentration variations can shift peaks. Standardize solvent systems for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.